molecular formula C20H30N2O B1625208 17alpha-Demethylated stanozolol CAS No. 28032-00-0

17alpha-Demethylated stanozolol

Cat. No. B1625208
CAS RN: 28032-00-0
M. Wt: 314.5 g/mol
InChI Key: GZCJWTCFQKPYQN-YNZDMMAESA-N
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Description

17alpha-Demethylated stanozolol is a derivative of stanozolol, a synthetic anabolic steroid . Stanozolol is similar to a naturally occurring steroid testosterone . It is used in the treatment of hereditary angioedema, which causes episodes of swelling of the face, extremities, genitals, bowel wall, and throat . Stanozolol may decrease the frequency and severity of these attacks .


Synthesis Analysis

A novel approach to the synthesis of 17beta-O-hemisuccinate of stanozolol, a common doping agent, involves acylation of stanozolol with methyl 4-chloro-4-oxobutyrate/4-dimethylaminopyridine, followed by mild alkaline hydrolysis with methanolic sodium hydroxide at room temperature .


Molecular Structure Analysis

Stanozolol is a synthetic derivative of testosterone and is one of the common doping drugs among athletes and bodybuilders . It is metabolized to a large extent and metabolites are detected in urine for a longer duration than the parent compound .


Chemical Reactions Analysis

Stanozolol showed degradation only under acidic hydrolysis . A degraded product was well resolved from the stanozolol with reasonably different Rf value .


Physical And Chemical Properties Analysis

Stanozolol has a high oral bioavailability . Its molecular formula is C21H32N2O and it has an average mass of 328.492 Da .

Scientific Research Applications

Mass Spectrometry and Characterization

  • Mass Spectrometry Applications : 17alpha-Demethylated stanozolol and its analogues have been studied using mass spectrometry, particularly for identifying and characterizing anabolic-androgenic steroids in biological matrices. This is crucial for doping control and food safety labs. Techniques such as electrospray ionization, collision-induced dissociation, and high-resolution mass spectrometry are employed for this purpose (Thevis, Makarov, Horning, & Schänzer, 2005).

Metabolic Pathway Analysis

  • Metabolism in Humans and Animals : Research on stanozolol includes studying its metabolism in humans and animals, which is essential for understanding its biological effects and detecting its misuse. For instance, studies on canine metabolism post-injection and urinary metabolites of danazol, structurally related to stanozolol, provide insights into its metabolic pathways (Stewart, McKinney, Kerwick, Young, B. Young, Vadasz, Cade, Willis, & McLeod, 2009).

Effects on Biological Systems

Analytical Techniques for Detection

Mechanism of Action

Stanozolol is a synthetic anabolic steroid with therapeutic uses in treating C1-inhibitor deficient hereditary angioedema . C1-inhibitor is a protease that inhibits the complement system (part of the innate immune system), a biochemical chain of reactions which assists the body in removing pathogens from the body .

Safety and Hazards

In rare cases, serious and even fatal cases of liver problems have developed during treatment with stanozolol . Symptoms may include abdominal pain, light colored stools, dark colored urine, unusual fatigue, nausea or vomiting, or yellowing of the skin or eyes .

Future Directions

Future research should deepen the relationship between genotype and phenotype of adult ADHD and their relationship with treatment outcomes . There is a compelling need to develop new and alternative treatment interventions in order to improve effectiveness of current treatment options by targeting residual symptoms .

properties

IUPAC Name

(1S,2S,10S,13R,14S,17S,18S)-2,18-dimethyl-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5-dien-17-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O/c1-19-8-7-16-14(15(19)5-6-18(19)23)4-3-13-9-17-12(11-21-22-17)10-20(13,16)2/h11,13-16,18,23H,3-10H2,1-2H3,(H,21,22)/t13-,14-,15-,16-,18-,19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZCJWTCFQKPYQN-YNZDMMAESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4C3(CC5=C(C4)NN=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CC[C@@H]4[C@@]3(CC5=C(C4)NN=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401024796
Record name (5αlpha,17beta)-1′H-Androstano[3,2-c]pyrazol-17-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401024796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'H-5alpha-Androst-2-eno(3,2-C)pyrazol-17beta-ol

CAS RN

28032-00-0, 99996-65-3
Record name 17alpha-Demethylated stanozolol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028032000
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (5αlpha,17beta)-1′H-Androstano[3,2-c]pyrazol-17-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401024796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 17.ALPHA.-DEMETHYLATED STANOZOLOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HDF2B5O3HZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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